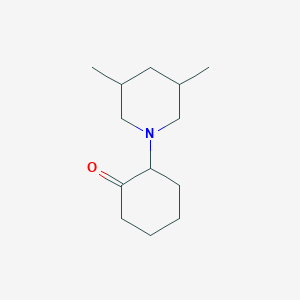
2-(3-nitrophenyl)-1H-imidazole hydrochloride
Descripción general
Descripción
“2-(3-Nitrophenyl)ethanamine hydrochloride” is a compound with the molecular formula C8H11ClN2O2 . It has a molecular weight of 202.64 g/mol . Another related compound is “3-Nitrophenylhydrazine hydrochloride” with the molecular formula C6H8ClN3O2 and a molecular weight of 189.60 g/mol .
Synthesis Analysis
While specific synthesis methods for “2-(3-nitrophenyl)-1H-imidazole hydrochloride” were not found, a study on benidipine hydrochloride mentioned the detection of process-related impurities during its synthetic process development . Another study discussed a novel 3-NPH derivatization-based method with high sensitivity, good chromatographic separation, and broad coverage .
Molecular Structure Analysis
The InChI for “2-(3-Nitrophenyl)ethanamine hydrochloride” is InChI=1S/C8H10N2O2.ClH/c9-5-4-7-2-1-3-8(6-7)10(11)12;/h1-3,6H,4-5,9H2;1H . For “3-Nitrophenylhydrazine hydrochloride”, the InChI is InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H .
Physical And Chemical Properties Analysis
The physical and chemical properties for “2-(3-Nitrophenyl)ethanamine hydrochloride” include a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . For “3-Nitrophenylhydrazine hydrochloride”, the hydrogen bond donor count is 3 and the hydrogen bond acceptor count is 4 .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
2-(3-nitrophenyl)-1H-imidazole hydrochloride and its derivatives have been investigated for their antimicrobial properties. A study synthesized various derivatives of this compound, which exhibited significant antimicrobial activities against Candida albicans (Narwal et al., 2012).
Corrosion Inhibition
Research has explored the use of imidazole derivatives, including 2-(3-nitrophenyl)-1H-imidazole, as corrosion inhibitors. These compounds demonstrated significant efficiency in protecting steel in corrosive environments, as evidenced by various analytical techniques (Singh et al., 2017).
Catalysis in Chemical Reactions
Imidazole derivatives play a crucial role in catalyzing various chemical reactions. For instance, an imidazole derivative was used to catalyze the hydrolysis of p-nitrophenyl acetate, showcasing its potential as a bifunctional catalyst in ester hydrolysis (Motomura et al., 1991).
As Precursors in Nanoparticle Synthesis
Imidazole derivatives, including 2-(3-nitrophenyl)-1H-imidazole, have been identified as useful precursors for the synthesis of zinc oxide nanoparticles. These derivatives exhibit unique structural properties that make them suitable for this application (Padhy et al., 2010).
Potential in Antifungal Applications
Certain imidazole hydrochloride derivatives, including those related to 2-(3-nitrophenyl)-1H-imidazole, have shown promise as antifungal agents. Their efficacy was demonstrated in topical applications against dermatophytosis in animal models (Ogata et al., 1983).
Electrochemical Studies
These derivatives have been explored in electrochemical studies, particularly in understanding their interaction with various substrates and their potential in creating electrochemically active materials (Soylemez et al., 2015).
DNA Interaction Studies
Imidazole derivatives have also been studied for their interaction with DNA, which is critical in understanding their role in biological systems and potential therapeutic applications. These studies include DNA-binding and photocleavage investigations (Zhang et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-nitrophenyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9;/h1-6H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWYUWWNSGOBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-1H-imidazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)

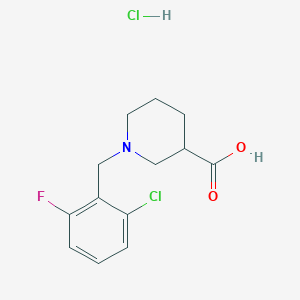
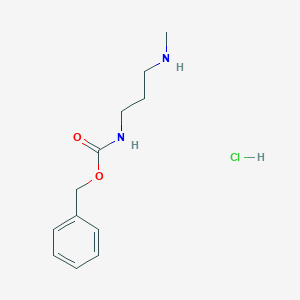

![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)
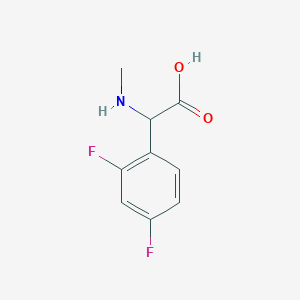

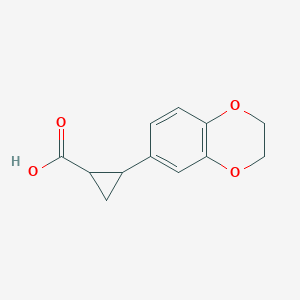
![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)
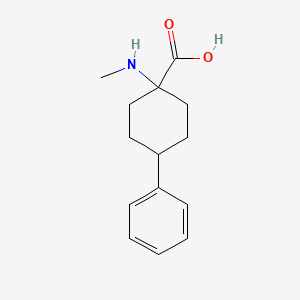
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)
